2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Brand Name: Vulcanchem
CAS No.: 898778-76-2
VCID: VC2528243
InChI: InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
SMILES: C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F
Molecular Formula: C14H10F2O3S
Molecular Weight: 296.29 g/mol

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS No.: 898778-76-2

Cat. No.: VC2528243

Molecular Formula: C14H10F2O3S

Molecular Weight: 296.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene - 898778-76-2

Specification

CAS No. 898778-76-2
Molecular Formula C14H10F2O3S
Molecular Weight 296.29 g/mol
IUPAC Name (2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Standard InChI InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Standard InChI Key CAQNEKTWFACEBQ-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F
Canonical SMILES C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Physical Properties

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is characterized by its distinct chemical structure and several identifiable physical and chemical properties that make it valuable for research purposes.

Structural Identification

The compound's primary structural feature is its thiophene ring substituted with two key functional groups: a 2,4-difluorobenzoyl group and a 1,3-dioxolan-2-yl group. This arrangement creates a molecule with multiple potential reaction sites and distinctive three-dimensional characteristics.

The compound can be identified through several standard chemical identifiers, as summarized in Table 1:

Table 1: Structural Identifiers of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Identifier TypeValue
CAS No.898778-76-2
IUPAC Name(2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Molecular FormulaC14H10F2O3S
Molecular Weight296.29 g/mol
Standard InChIInChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Standard InChIKeyCAQNEKTWFACEBQ-UHFFFAOYSA-N
Canonical SMILESC1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F
PubChem Compound ID24723522

The structural information provided in these identifiers allows researchers to accurately identify and reference the compound in scientific literature and chemical databases.

Physical and Chemical Properties

The physical and chemical properties of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene are essential for understanding its behavior in different experimental conditions and potential applications. Table 2 summarizes the key physical properties:

Table 2: Physical and Chemical Properties of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

PropertyValueNote
Physical StateSolidAt standard conditions
Boiling Point451.5±45.0 °CPredicted value
Density1.404±0.06 g/cm³Predicted value
Purity (Commercial)97.0%As previously available from suppliers

These properties are primarily computational predictions rather than experimentally determined values, which is common for specialized research compounds with limited commercial production .

Structural Features and Chemical Reactivity

The chemical structure of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene contains several key functional groups that determine its reactivity and potential applications in chemical research.

Key Functional Groups

The compound contains three primary structural components that define its chemical behavior:

  • Thiophene Ring: A five-membered aromatic heterocycle containing one sulfur atom, which provides electron-rich sites for potential reactions.

  • 2,4-Difluorobenzoyl Group: The presence of two fluorine atoms at the 2 and 4 positions of the benzoyl group creates an electron-withdrawing effect that influences the reactivity of the carbonyl group.

  • 1,3-Dioxolan-2-yl Group: This cyclic acetal moiety provides protection for an aldehyde functionality, suggesting the compound may serve as an intermediate in multi-step organic syntheses.

The combination of these structural elements creates a molecule with multiple reaction sites and unique electronic properties that make it valuable for specialized chemical research applications.

Applications and Research Interest

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has attracted attention in several fields of chemical research due to its unique structural features and potential reactivity.

Medicinal Chemistry Applications

The compound is of interest in medicinal chemistry research for several reasons:

  • Potential Biological Activity: The presence of the difluorobenzoyl and dioxolane groups may enhance binding affinity and specificity toward biological targets such as enzymes and receptors.

  • Antifungal Research: Related compounds have shown antifungal properties, particularly against filamentous fungi, suggesting this compound may have similar potential applications.

  • Synthetic Intermediate: The protected aldehyde functionality (in the form of the dioxolane group) suggests the compound may serve as an intermediate in the synthesis of more complex bioactive molecules.

Materials Science Applications

The thiophene backbone, combined with the fluorinated aromatic ring, creates a molecule with potential applications in materials science:

  • Electronic Materials: Thiophene-based compounds are often used in conductive polymers and organic electronics.

  • Fluorinated Materials: The difluoro substitution pattern may contribute to unique material properties, including altered solubility, thermal stability, and intermolecular interactions.

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